(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE
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Overview
Description
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazine ring system, followed by the introduction of the butyl and methyl groups, and finally, the attachment of the morpholinyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.
Uniqueness
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-4-7-20-13(2)18-25(22,23)16-12-14(5-6-15(16)20)17(21)19-8-10-24-11-9-19/h5-6,12H,3-4,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBONRNMWXSCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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